

# Tosedostat response in elderly AML patients

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## Compound Focus: Tosedostat

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## Clinical Trial Data Summary

Study / Population	Regimen	Patient Group	Efficacy (CR/CRp Rate)	Key Efficacy Findings	Key Safety Findings
<b>HOVON 103 (Phase II Randomized)</b> [1]	Standard "3+7" chemo + <b>Tosedostat</b> (120 mg) vs. Standard chemo alone	Elderly ( $\geq 65$ yrs), newly diagnosed AML/High-risk MDS	64% (Tosedostat) vs. 69% (Control) [1]	<b>Inferior survival:</b> 2-yr OS 18% (Tosedostat) vs. 33% (Control) [1]	<b>Increased infections, Atrial fibrillation</b> [1]
<b>OPAL (Phase II Randomized)</b> [2]	Tosedostat (120 mg) vs. Tosedostat (240 mg $\rightarrow$ 120 mg)	Elderly ( $\geq 60$ yrs), Relapsed/Refractory AML	5% (120 mg) vs. 14% (240 mg $\rightarrow$ 120 mg) [2]	<b>Activity in relapsed/refractory setting</b> , especially prior MDS/HMA [2]	Febrile neutropenia, thrombocytopenia, fatigue, cardiac events [2]

Study / Population	Regimen	Patient Group	Efficacy (CR/CRp Rate)	Key Efficacy Findings	Key Safety Findings
Phase I/II Study [3]	Tosedostat (130 mg)	Elderly and/or relapsed AML/MDS	27% (Overall Response Rate) [3]	<b>Significant antileukemic activity</b> in >60 yrs, relapsed/refractory [3]	Thrombocytopenia, elevated liver enzymes [3]

## Mechanism of Action and Experimental Protocols

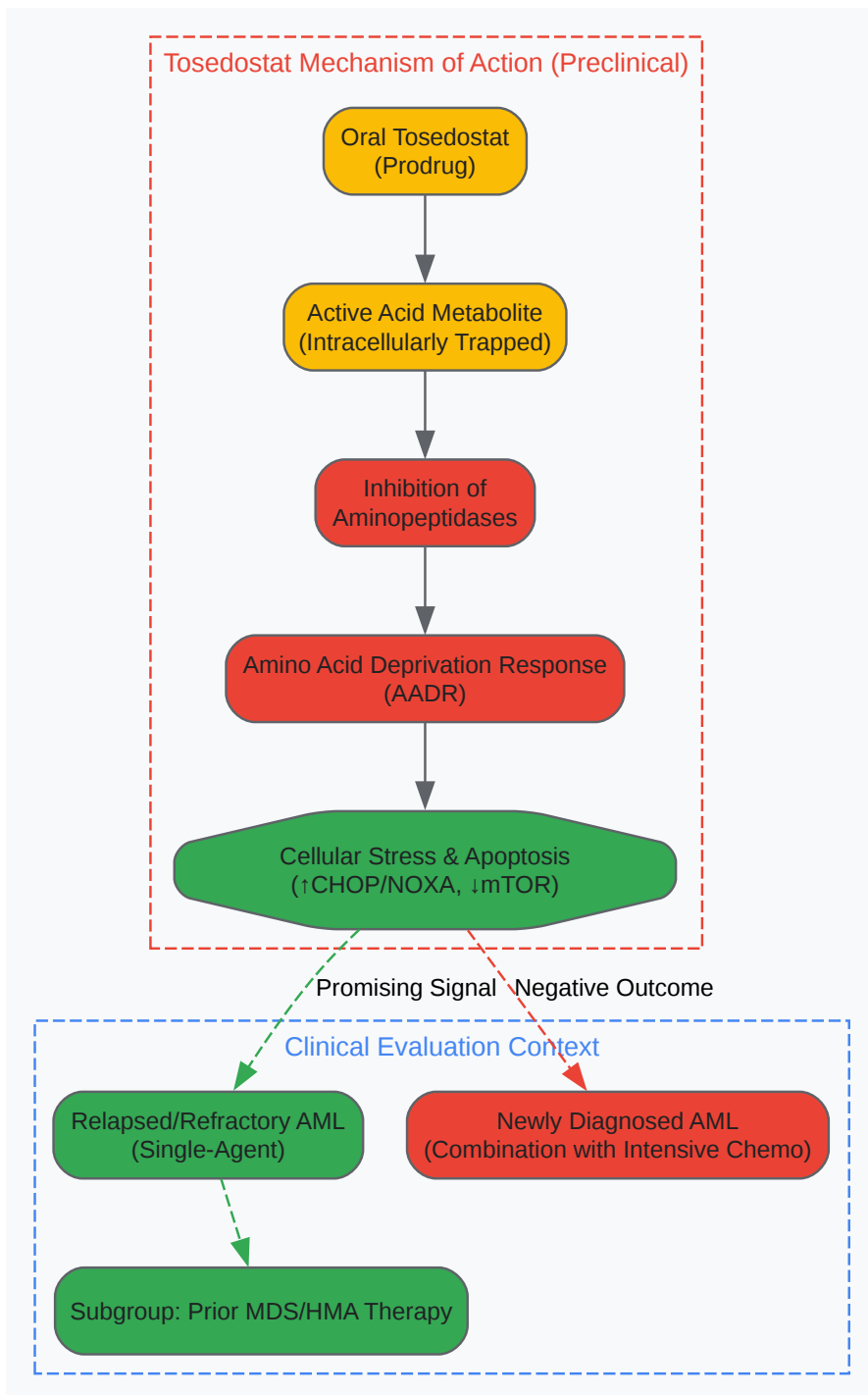
Understanding the biological rationale and how the clinical data was generated is crucial for a complete picture.

### Mechanism of Action

**Tosedostat** is an orally bioavailable **aminopeptidase inhibitor**. Its intracellular mechanism involves [4] [2] [5]:

- **Uptake and Activation:** It enters cells as an ester prodrug and is hydrolyzed to an active acid form that is trapped intracellularly.
- **Amino Acid Deprivation Response (AADR):** The active metabolite inhibits metalloenzymes (aminopeptidases), blocking a critical step in the protein degradation and recycling pathway. This leads to intracellular amino acid deprivation.
- **Induction of Apoptosis:** The amino acid starvation triggers a stress response selectively in transformed cells, culminating in:
  - Upregulation of pro-apoptotic factors like CHOP and NOXA.
  - Inhibition of the mTOR pathway, switching off protein synthesis.
  - Activation of stress-related pathways like NF- $\kappa$ B, ultimately leading to programmed cell death (apoptosis) [4] [2].

The diagram below illustrates this mechanism and the context of its clinical evaluation.



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## Key Experimental Protocol Details

The data in the summary table comes from well-defined clinical studies. Here are the key methodological elements:

- **HOVON 103 / SAKK Trial (Combination Therapy)** [1]

- **Design:** Open-label, randomized Phase II study.
  - **Patients:** 231 eligible patients >65 years with AML or high-risk MDS.
  - **Intervention:** Patients received standard "3+7" induction chemotherapy (daunorubicin + cytarabine) with or without **tosedostat** 120 mg daily on days 1-21. The second cycle consisted of cytarabine with or without **tosedostat**.
  - **Endpoints:** Primary was complete remission (CR/CRi) rate. Key secondary endpoints were overall survival (OS) and event-free survival (EFS).
- **OPAL Trial (Single-Agent Therapy) [2]**
    - **Design:** Randomized, open-label Phase II study.
    - **Patients:** 73 patients aged ≥60 years with relapsed or refractory AML.
    - **Intervention:** Patients were randomized to **tosedostat** 120 mg once daily for 6 months, or 240 mg once daily for 2 months followed by 120 mg for 4 months.
    - **Endpoints:** Primary was the proportion of patients achieving CR or CRp. Secondary endpoints included overall survival and other response criteria (MLFS, PR).

## Interpretation and Research Implications

The conflicting data presents a clear path for future research and development:

- **Promising Niche:** The most consistent signal of efficacy is for **single-agent tosedostat in elderly patients with relapsed/refractory AML**, particularly those with a history of MDS or prior hypomethylating agent (HMA) use [4] [2] [3]. Future development should focus on this population.
- **Combination Caution:** Combining **tosedostat** with intensive chemotherapy in newly diagnosed, fit elderly patients is not supported by current evidence due to increased toxicity and inferior survival [1].
- **Future Directions:** Research has pivoted to rationally designed combinations, such as with hypomethylating agents (azacitidine/decitabine) or low-dose cytarabine, in advanced MDS and refractory AML populations, where the toxicity profile may be more manageable [4].

## Conclusion for Researchers

In summary, **tosedostat** is an agent with a novel mechanism but a narrow therapeutic window. Its future in AML therapy, if any, likely lies in lower-intensity combination regimens for high-risk, relapsed/refractory disease rather than in combination with traditional intensive chemotherapy.

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